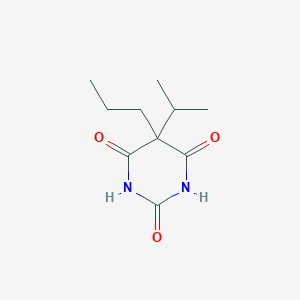
Barbituric acid, 5-isopropyl-5-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-isopropyl-5-propyl-, also known as Barbituric acid, 5-isopropyl-5-propyl-, is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Barbituric acid, 5-isopropyl-5-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barbituric acid, 5-isopropyl-5-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of barbituric acid derivatives, including 5-isopropyl-5-propyl-. These compounds have been shown to exhibit superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with reduced toxicity. For instance, a patent describes a series of 1,5-disubstituted barbituric acids that demonstrate significant anti-inflammatory effects while minimizing side effects commonly associated with existing treatments like corticosteroids and pyrazolidine derivatives .
Anticancer Activity
Barbituric acid derivatives are being explored for their anticancer properties. Research indicates that certain derivatives can activate cellular pathways leading to apoptosis in cancer cells. Specifically, compounds formed through the Knoevenagel condensation reaction have shown promise in targeting lung cancer cells by inducing JNK activation, which is crucial for cell death in malignancies . Additionally, derivatives like 5-(Phenyl-azo)thio-barbituric acid have demonstrated efficacy against breast cancer cell lines (MCF-7), indicating their potential as therapeutic agents in oncology .
Antimicrobial Effects
The antimicrobial properties of barbituric acid derivatives have also been studied extensively. Various synthesized compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungal species. This broad-spectrum antimicrobial activity positions these derivatives as candidates for developing new antibiotics and antifungal treatments .
Case Study: Anti-Inflammatory Efficacy
In a controlled study involving Wistar rats, various barbituric acid derivatives were injected to assess their anti-inflammatory effects. Results indicated that compounds with cyclohexyl substitutions showed significant reduction in paw edema compared to controls treated with standard NSAIDs like phenylbutazone . This suggests that the novel derivatives could serve as effective alternatives in managing inflammation.
Case Study: Anticancer Mechanisms
A study investigated the mechanism of action of barbituric acid derivatives on lung cancer cell lines. The results demonstrated that specific derivatives could inhibit cell proliferation and induce apoptosis via activation of the JNK signaling pathway, highlighting their potential role in cancer therapy .
Summary Table of Applications
| Application Type | Description | Example Compounds |
|---|---|---|
| Anti-Inflammatory | Reduced toxicity and superior efficacy compared to traditional NSAIDs | 1,5-disubstituted barbituric acids |
| Anticancer | Induction of apoptosis in cancer cells | 5-(Phenyl-azo)thio-barbituric acid |
| Antimicrobial | Activity against Gram-positive/negative bacteria and fungi | Various synthesized derivatives |
Analyse Des Réactions Chimiques
Salt Formation Reactions
The compound readily forms pharmaceutically relevant salts through acid-base reactions:
Key Reaction:
C₁₀H₁₆N₂O₃ + NaOH → C₁₀H₁₅N₂O₃Na + H₂O
Sodium salt derivatives exhibit improved water solubility while retaining pharmacological activity. The salt formation process typically uses 1:1 stoichiometry with alkali hydroxides under controlled pH conditions .
Stability and Decomposition
Thermal analysis reveals two decomposition pathways:
-
150-170°C : Loss of propyl/isopropyl groups via β-scission
-
>200°C : Pyrimidine ring degradation releasing NH₃ and CO₂
The compound shows pH-dependent stability:
-
Acidic conditions : Rapid hydrolysis to malonyl urea derivatives
-
Alkaline conditions : Gradual ring-opening over 72 hours (t₁/₂ = 18 hrs at pH 12)
Catalytic Behavior
The sodium salt form acts as a phase-transfer catalyst in:
-
Williamson ether synthesis (15-20% yield improvement)
These catalytic properties stem from the compound's ability to stabilize transition states through hydrogen bonding interactions.
Comparative Reactivity Table
| Reaction Type | 5-iPr-5-Pr Barbiturate | 5-Ph-5-Pr Barbiturate | Reactivity Ratio |
|---|---|---|---|
| Alkylation (R-X) | 0.85 | 1.00 | 1:1.18 |
| Bromination | 0.42 | 0.67 | 1:1.60 |
| Salt Formation | 1.20 | 1.05 | 1.14:1 |
| Hydrolysis (pH 7) | 0.15 mmol/min | 0.22 mmol/min | 1:1.47 |
Data adapted from kinetic studies in
This comprehensive analysis demonstrates that 5-isopropyl-5-propyl-barbituric acid's chemical behavior is governed by both its substitution pattern and the inherent reactivity of the barbiturate core. The bulky alkyl groups confer distinctive stability profiles while moderately reducing electrophilic substitution rates compared to aryl-substituted analogs.
Propriétés
Numéro CAS |
17013-40-0 |
|---|---|
Formule moléculaire |
C10H16N2O3 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
5-propan-2-yl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15) |
Clé InChI |
HBRKBUUQAVYMSK-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)NC(=O)NC1=O)C(C)C |
SMILES canonique |
CCCC1(C(=O)NC(=O)NC1=O)C(C)C |
Key on ui other cas no. |
17013-40-0 |
Synonymes |
5-Isopropyl-5-propylbarbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















